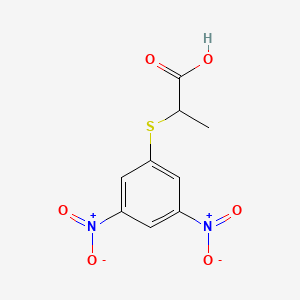

2-(3,5-Dinitrophenylthio)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-Dinitrophenylthio)propanoic acid is an organic compound with the molecular formula C9H8N2O6S It is characterized by the presence of a dinitrophenyl group attached to a thioether linkage, which is further connected to a propanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitrophenylthio)propanoic acid typically involves the reaction of 3,5-dinitrochlorobenzene with thiopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the dinitrochlorobenzene, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,5-Dinitrophenylthio)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder, hydrochloric acid

Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Nitro or halogenated derivatives

Applications De Recherche Scientifique

2-(3,5-Dinitrophenylthio)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways involving thiol groups.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(3,5-Dinitrophenylthio)propanoic acid involves its interaction with biological molecules, particularly those containing thiol groups. The dinitrophenyl group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various molecular targets and pathways, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Nitrophenylthio)propanoic acid

- 2-(2,4-Dinitrophenylthio)propanoic acid

- 2-(3,5-Dinitrophenylthio)butanoic acid

Uniqueness

2-(3,5-Dinitrophenylthio)propanoic acid is unique due to the specific positioning of the nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of two nitro groups enhances its electrophilic character, making it more reactive in certain chemical transformations compared to similar compounds with fewer or differently positioned nitro groups.

Activité Biologique

2-(3,5-Dinitrophenylthio)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a dinitrophenyl group linked to a thioether and a propanoic acid moiety. Its molecular formula is C9H8N2O6S, and it has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with thiol-containing biological molecules. The dinitrophenyl group can covalently bond with thiol groups in proteins, leading to modifications that can inhibit enzyme activities or alter protein functions. This mechanism makes it a valuable probe in biochemical research for studying enzyme inhibition and other cellular processes.

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit various enzymes through covalent modification. For instance, studies have shown that it affects the activity of enzymes involved in metabolic pathways by targeting specific thiol groups essential for their function. This inhibition can lead to significant downstream effects in cellular signaling and metabolism .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against several bacterial strains, indicating potential applications in developing antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to modify protein functions through thiol interactions may contribute to its effectiveness in inhibiting cancer cell proliferation. Case studies have reported varying degrees of cytotoxicity against different cancer cell lines, highlighting its potential as a therapeutic agent .

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain metabolic enzymes in vitro, leading to altered metabolic pathways in treated cells.

- Antimicrobial Activity : In another research effort, the compound was tested against pathogenic bacteria, showing significant inhibition at concentrations as low as 50 µM. This suggests a promising role in developing new antimicrobial therapies.

- Anticancer Activity : A series of experiments assessed the cytotoxic effects on various cancer cell lines, revealing IC50 values that indicate strong potential for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological activity of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Nitrophenylthio)propanoic acid | Moderate enzyme inhibition | Single nitro group |

| 2-(3,5-Dinitrophenylthio)butanoic acid | Antimicrobial activity | Longer carbon chain |

| This compound | Strong enzyme inhibition & anticancer potential | Dual nitro groups enhancing reactivity |

The presence of two nitro groups in this compound enhances its electrophilic character compared to similar compounds, contributing to its increased reactivity and biological effects.

Propriétés

IUPAC Name |

2-(3,5-dinitrophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6S/c1-5(9(12)13)18-8-3-6(10(14)15)2-7(4-8)11(16)17/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITWPJHQDIGKOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.